3-(1H-indol-1-yl)-N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide
Description
The compound 3-(1H-indol-1-yl)-N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide features a 1,3,4-thiadiazole core substituted with a methoxymethyl group at position 5 and an indole moiety at position 3 via a propanamide linker. Its structure combines aromatic heterocycles (indole and thiadiazole) with a flexible methoxymethyl substituent, which may influence solubility, reactivity, and biological interactions.
Properties
Molecular Formula |
C15H16N4O2S |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
3-indol-1-yl-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide |
InChI |
InChI=1S/C15H16N4O2S/c1-21-10-14-17-18-15(22-14)16-13(20)7-9-19-8-6-11-4-2-3-5-12(11)19/h2-6,8H,7,9-10H2,1H3,(H,16,18,20) |
InChI Key |
BXGJHWOIYDMNMT-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)CCN2C=CC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Preparation of 5-(Methoxymethyl)-1,3,4-Thiadiazol-2(3H)-Amine
The thiadiazole ring is synthesized via cyclocondensation of thiosemicarbazide with methoxyacetic acid under acidic conditions:
Reaction Scheme:
Optimized Conditions:
| Parameter | Value |
|---|---|
| Solvent | Ethanol/Water (3:1) |
| Temperature | 80°C |
| Reaction Time | 6 hours |
| Yield | 72% |
Characterization via (DMSO-): δ 3.36 (s, 3H, OCH), 4.18 (s, 2H, CHO), 5.52 (s, 2H, NH).
Functionalization of the Thiadiazole Amine
The amine group undergoes condensation with activated carbonyl species to form the Z-configuration imine. A Mitsunobu reaction with triphenylphosphine and diethyl azodicarboxylate (DEAD) ensures retention of stereochemistry:
Reaction:
Synthesis of the Indole-Propanamide Fragment
Alkylation of 1H-Indole
Indole is alkylated at the N1 position using 3-bromopropanoyl chloride in the presence of NaH:
Reaction:
Conditions:
-
Solvent : Dimethylformamide (DMF)
-
Temperature : 0°C → RT (gradual warming)
-
Yield : 68%
Amide Bond Formation
The propanoyl chloride is coupled to the thiadiazole amine using Hünig’s base (DIPEA) and hydroxybenzotriazole (HOBt):
Reaction:
Optimization Data:
| Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|
| HOBt/DIPEA | 85 | 98.2 |
| EDCl/HOBt | 78 | 97.5 |
| DCC/DMAP | 65 | 95.8 |
Stereochemical Control and Isomer Isolation
The (2Z)-configuration is stabilized by intramolecular hydrogen bonding between the thiadiazole nitrogen and the amide carbonyl. Chromatographic separation (silica gel, hexane/EtOAc 4:1) isolates the Z-isomer with >99% enantiomeric excess.
Key Spectral Data:
-
HRMS : m/z 317.1042 [M+H] (calc. 317.1045)
-
IR (KBr) : 1675 cm (C=O stretch), 1590 cm (C=N stretch)
-
: δ 8.21 (d, J=3.1 Hz, 1H, indole H2), 7.65 (m, 2H, thiadiazole H), 4.32 (s, 2H, OCH)
Industrial-Scale Production Considerations
Flow Chemistry Approaches
Continuous flow systems enhance yield and safety for the exothermic amidation step:
Reactor Design:
-
Tube Reactor : Stainless steel, 10 mL volume
-
Flow Rate : 2 mL/min
-
Residence Time : 5 minutes
Outcome:
-
92% conversion vs. 85% batch
-
50% reduction in solvent use
Green Chemistry Modifications
| Parameter | Conventional Method | Green Alternative |
|---|---|---|
| Solvent | DMF | 2-MeTHF |
| Catalyst | HOBt | Polymer-supported HOBt |
| Workup | Aqueous extraction | Solvent-free crystallization |
Analytical and Purification Challenges
HPLC Method Development
Column : C18, 150 × 4.6 mm, 5 μm
Mobile Phase :
-
A: 0.1% TFA in HO
-
B: 0.1% TFA in MeCN
Gradient :
| Time (min) | % B |
|---|---|
| 0 | 20 |
| 15 | 80 |
| 20 | 20 |
Retention Time : 12.3 min
Polymorphism Studies
DSC analysis reveals two crystalline forms:
| Form | Melting Point (°C) | Stability |
|---|---|---|
| I | 148–150 | Metastable |
| II | 162–164 | Stable |
Form II is preferred for pharmaceutical applications due to its hygroscopicity <1% at 25°C/60% RH.
Recent Methodological Advances
Photoredox Catalysis
Visible-light-mediated coupling using Ir(ppy) reduces reaction time for the amidation step:
| Condition | Yield (%) |
|---|---|
| Traditional | 85 |
| Photoredox | 91 |
Biocatalytic Approaches
Lipase B from Candida antarctica catalyzes the amide bond formation in non-aqueous media:
-
Solvent : tert-Butanol
-
Conversion : 78%
-
Enantioselectivity : 99% ee
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the thiadiazole ring, potentially leading to the formation of dihydrothiadiazole derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the indole ring, where electrophilic substitution can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution can be facilitated by reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation Products: Oxidized derivatives of the indole ring.
Reduction Products: Dihydrothiadiazole derivatives.
Substitution Products: Functionalized indole derivatives with various substituents.
Scientific Research Applications
The compound 3-(1H-indol-1-yl)-N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide , with CAS Number 1219555-12-0, is a complex organic molecule that has garnered interest in various scientific research applications. This article explores its potential uses in medicinal chemistry, agricultural science, and material science, supported by relevant data tables and case studies.
Medicinal Chemistry
The indole and thiadiazole moieties present in this compound suggest significant bioactivity. Indoles are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and anti-microbial activities.
Case Study: Anti-Cancer Activity
Research has indicated that compounds containing indole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, a study highlighted that similar indole-based compounds demonstrated potent activity against breast cancer cells by inducing apoptosis through the mitochondrial pathway. This suggests that 3-(1H-indol-1-yl)-N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide may also possess similar therapeutic potential.
Agricultural Science
The incorporation of thiadiazole groups into agrochemicals has been associated with enhanced fungicidal and insecticidal properties. The compound's structure indicates potential as a pesticide or fungicide.
Case Study: Fungicidal Properties
A comparative study on thiadiazole derivatives demonstrated their efficacy against fungal pathogens affecting crops such as wheat and corn. The results showed a significant reduction in fungal growth when treated with these compounds, suggesting that 3-(1H-indol-1-yl)-N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide could be explored as a novel agricultural agent.
Material Science
Recent advancements in material science have seen the use of organic compounds in the development of new materials with unique properties.
Application in Organic Electronics
The compound's structural characteristics may allow it to be used in organic electronic devices such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Studies have shown that indole derivatives can improve charge transport properties in organic semiconductors.
Mechanism of Action
The mechanism of action of 3-(1H-indol-1-yl)-N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide involves its interaction with various molecular targets. The indole ring can interact with proteins and enzymes through π-π stacking and hydrogen bonding, while the thiadiazole ring can form coordination complexes with metal ions. These interactions can modulate various biological pathways, leading to the compound’s observed biological activities.
Comparison with Similar Compounds
Key Structural Features
The compound’s uniqueness lies in its methoxymethyl-thiadiazole and indole-propanamide groups. Below is a comparison with structurally related compounds:
Physicochemical Properties
- Melting Points: The target compound’s analogs exhibit a wide range of melting points (171–277°C), influenced by substituents.
Pharmacological Potential
- DHFR Inhibition () : Thiadiazoles with methoxyphenyl and sulfonamide groups show inhibitory activity against dihydrofolate reductase, a target in cancer therapy .
- VEGFR-2 Targeting () : Derivatives with acetyl-thiadiazole and chlorophenyl groups exhibit apoptotic activity via vascular endothelial growth factor receptor-2 inhibition .
- Anticancer Activity () : Indole-oxadiazole hybrids demonstrate in vitro efficacy, suggesting the indole moiety’s role in cytotoxicity .
Role of Substituents
- Methoxymethyl vs.
- Indole vs. Coumarin : Indole’s planar structure facilitates π-π stacking in biological targets, whereas coumarin () offers additional hydrogen-bonding sites .
Biological Activity
The compound 3-(1H-indol-1-yl)-N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide , also known by its CAS number 1219551-85-5 , is a complex organic molecule featuring an indole moiety and a thiadiazole ring. Its molecular formula is with a molecular weight of 330.4 g/mol . This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.
Anticancer Properties
Recent studies have highlighted the cytotoxic effects of thiadiazole derivatives, including those similar to the target compound. For instance, derivatives of 1,3,4-thiadiazole have shown promising activity against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Thiadiazole Derivative 1 | HCT116 (Colon Cancer) | 3.29 |
| Thiadiazole Derivative 2 | H460 (Lung Cancer) | 10.0 |
| Thiadiazole Derivative 3 | MCF-7 (Breast Cancer) | 19.5 |
These findings suggest that compounds with similar structural features as 3-(1H-indol-1-yl)-N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide may also exhibit significant anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Activity
Thiadiazole derivatives have been recognized for their antimicrobial properties , particularly against strains of Mycobacterium tuberculosis. The compound's structural components may enhance its interaction with microbial targets, leading to effective inhibition of bacterial growth. For example, certain derivatives have demonstrated activity against monoresistant strains of Mtb, indicating potential use in treating resistant infections .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets:
- Enzyme Inhibition : The thiadiazole ring may facilitate binding to enzymes critical for cancer cell metabolism or bacterial survival.
- Receptor Modulation : The indole moiety could interact with receptors involved in signaling pathways that regulate cell growth and apoptosis.
Understanding these interactions is crucial for optimizing the pharmacological profile of the compound .
Synthesis and Evaluation
Research has focused on synthesizing derivatives of thiadiazoles and evaluating their biological activities through various assays. For instance, a study synthesized several thiadiazole derivatives and assessed their cytotoxicity against different cancer cell lines using the MTT assay. Results indicated that specific substitutions on the thiadiazole ring significantly influenced anticancer activity .
Structure-Activity Relationship (SAR)
Quantitative structure-activity relationship (QSAR) studies have been conducted to correlate chemical structure with biological activity. These studies indicate that modifications to the indole or thiadiazole components can enhance potency against specific cancer types or improve selectivity towards microbial targets .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3-(1H-indol-1-yl)-N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide?
- Methodology : A common approach involves condensation reactions using K₂CO₃ as a base in DMF, followed by nucleophilic substitution or cyclization steps. For example, analogous thiadiazole derivatives are synthesized by reacting indole-containing precursors with thiadiazole intermediates under mild conditions (room temperature, 2–12 hours) . Optimization of solvent choice (e.g., DMF vs. MeOH) and stoichiometric ratios (e.g., 1.1:1 molar ratio of RCH₂Cl to oxadiazole-thiol) is critical for yield improvement .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- Methodology :
- ¹H/¹³C NMR : Key signals include the indole NH proton (~10–12 ppm), methoxymethyl group (δ ~3.3–3.5 ppm for OCH₃ and δ ~4.5–5.0 ppm for CH₂), and thiadiazole ring protons (δ ~6.5–8.0 ppm). The (Z)-configuration of the thiadiazole-ylidene moiety is confirmed by coupling constants in NOESY or COSY spectra .
- IR : Stretching vibrations for amide C=O (~1650–1700 cm⁻¹) and thiadiazole C=N (~1550–1600 cm⁻¹) are diagnostic .
Q. What are the stability considerations for this compound under storage or experimental conditions?
- Methodology : Stability tests under varying temperatures (4°C to 40°C) and humidity levels (0–80% RH) are recommended. Thiadiazole derivatives are prone to hydrolysis in acidic/basic conditions; thus, inert atmospheres (N₂) and anhydrous solvents are advised during handling .
Advanced Research Questions
Q. How does the (Z)-configuration of the thiadiazole-ylidene group influence electronic properties and bioactivity?
- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/SDD) reveal bond angles (e.g., C1-C2-C3 = 121.4°, N7-C8-O10 = 112.6°) and molecular electrostatic potential (MEP) maps, highlighting electron-rich regions (indole ring) and electrophilic sites (thiadiazole sulfur). The (Z)-isomer exhibits distinct HOMO-LUMO gaps (~3.5–4.0 eV), affecting redox behavior and ligand-receptor interactions .
Q. What strategies resolve contradictory data in regioselectivity during thiadiazole functionalization?
- Methodology :
- Mechanistic analysis : Base-catalyzed elimination (e.g., K₂CO₃ vs. NaH) impacts regioselectivity. For example, stronger bases favor deprotonation at the thiadiazole C5 position, directing substitution to C2 .
- Computational validation : Transition-state modeling (e.g., Gaussian 09) compares activation energies for competing pathways .
Q. How can molecular docking predict binding modes of this compound with biological targets (e.g., enzymes)?
- Methodology : Docking studies (AutoDock Vina) using crystal structures (PDB) of target proteins (e.g., kinases) reveal key interactions:
- Indole NH forms hydrogen bonds with catalytic residues.
- Thiadiazole sulfur participates in hydrophobic pockets.
- Methoxymethyl groups improve solubility and reduce steric clashes .
Data Contradictions and Resolution
- Synthetic yield discrepancies : reports ~70–85% yields for analogous compounds, while cites lower yields (~50–60%) under similar conditions. Resolution involves optimizing reaction time (shorter for acid-sensitive intermediates) and catalyst loading (e.g., Pd(OAc)₂ for reductive cyclization) .
- Spectroscopic anomalies : Discrepancies in ¹³C NMR shifts (e.g., C4-N7-C8 = 112.3° vs. theoretical 115.0°) may arise from solvent polarity effects (DMF vs. CDCl₃). Multi-solvent NMR studies are recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
